molecular formula C20H24N2OS B033155 Propiomazine CAS No. 362-29-8

Propiomazine

Cat. No.: B033155
CAS No.: 362-29-8
M. Wt: 340.5 g/mol
InChI Key: UVOIBTBFPOZKGP-UHFFFAOYSA-N
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Description

Propiomazine is a phenothiazine derivative primarily used as an antihistamine and sedative. It is known for its ability to treat insomnia and to produce sedation and relieve anxiety before or during surgery or other procedures. Unlike other phenothiazines, this compound is not used therapeutically as a neuroleptic because it does not effectively block dopamine receptors .

Scientific Research Applications

Propiomazine has a wide range of scientific research applications:

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended . Some side effects include convulsions (seizures), difficult or unusually fast breathing, fast or irregular heartbeat or pulse, fever (high), high or low blood pressure, loss of bladder control, muscle stiffness (severe), unusual increase in sweating, unusually pale skin, and unusual tiredness or weakness .

Biochemical Analysis

Biochemical Properties

Propiomazine interacts with several enzymes, proteins, and other biomolecules. It binds to alpha(1), dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors . The nature of these interactions is antagonistic .

Cellular Effects

This compound influences cell function by acting as an antagonist of various receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism . Its main use as a sedative is due to its antihistamine effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors .

Metabolic Pathways

It is likely metabolized in the liver, as with other phenothiazines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiomazine can be synthesized through a multi-step process involving the reaction of 10H-phenothiazine with 2-dimethylaminopropyl chloride to form 10-(2-dimethylaminopropyl)-10H-phenothiazine. This intermediate is then reacted with propionyl chloride to yield this compound .

Industrial Production Methods: An improved industrial process for the preparation of this compound maleate involves dissolving this compound base in an alcoholic medium and adding maleic acid to obtain the maleate salt. This method ensures high purity and minimizes isomeric impurities .

Chemical Reactions Analysis

Types of Reactions: Propiomazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its lower incidence of extrapyramidal side effects compared to other phenothiazines due to its weaker dopamine receptor antagonism. This makes it a preferred choice for sedation without the risk of significant motor side effects .

Properties

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIBTBFPOZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023520
Record name Propiomazine
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Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propiomazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

235-245 °C @ 0.5 MM HG
Record name PROPIOMAZINE
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Solubility

SLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT; 1 G SOL IN 4.5 ML WATER; FREELY SOL IN ALCOHOL; INSOL IN BENZENE /HYDROCHLORIDE/, 7.03e-03 g/L
Record name Propiomazine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propiomazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Propiomazine acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Its main use as a sedative is due to its antihistamine effect., ...ALSO HAS AN ANTIEMETIC ACTION. /HYDROCHLORIDE/
Record name Propiomazine
Source DrugBank
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

362-29-8
Record name (±)-Propiomazine
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Record name PROPIOMAZINE
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Record name PROPIOMAZINE
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Record name Propiomazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/, MP: 201-206 °C /HYDROCHLORIDE/, MP: 240-242 °C /METHIODIDE/
Record name PROPIOMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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